Selectivity Profile: Voltage-Gated Sodium Channel (Nav1.7) Inhibitory Potency
In an in vitro PatchXpress assay, 4-Chloro-8-methylquinazolin-2-amine demonstrated an IC50 of 4040 nM against the human Nav1.7 sodium channel [1]. This contrasts with the structurally related but more elaborate derivative, N-[3-fluoro-4-(piperazin-1-yl)phenyl]-7-methoxy-8-(propan-2-yl)quinazolin-2-amine, which shows a potent IC50 of 141 nM against Cyclin-dependent kinase 2 (CDK2) [2]. This data illustrates that the unadorned 4-Chloro-8-methylquinazolin-2-amine core possesses a distinct target engagement profile compared to elaborated analogs, making it a valuable tool for exploring non-kinase targets like voltage-gated ion channels or as a starting point for targeted optimization.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4040 nM against human Nav1.7 |
| Comparator Or Baseline | N-[3-fluoro-4-(piperazin-1-yl)phenyl]-7-methoxy-8-(propan-2-yl)quinazolin-2-amine (BDBM6334) IC50 = 141 nM against CDK2 |
| Quantified Difference | 4040 nM (Nav1.7) vs 141 nM (CDK2) |
| Conditions | Nav1.7: PatchXpress automated electrophysiology; CDK2: kinase assay with GST-retinoblastoma substrate and 12 µM ATP |
Why This Matters
This demonstrates a clear divergence in target selectivity between the base scaffold and a heavily derivatized analog, highlighting the utility of the core scaffold for developing ion channel modulators distinct from typical kinase-focused quinazoline programs.
- [1] ChEMBL Database. CHEMBL3687714: IC50 of 4040 nM for 4-Chloro-8-methylquinazolin-2-amine against human Nav1.7. View Source
- [2] BindingDB. BDBM6334: IC50 of 141 nM for N-[3-fluoro-4-(piperazin-1-yl)phenyl]-7-methoxy-8-(propan-2-yl)quinazolin-2-amine against Cyclin-A2/CDK2. View Source
